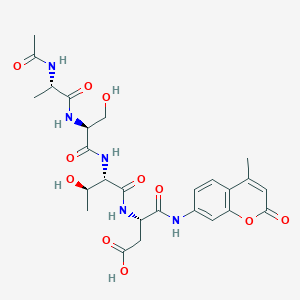
Ac-Ala-Ser-Thr-Asp-AMC
描述
Ac-Ala-Ser-Thr-Asp-AMC is a peptide substrate that has gained attention in scientific research due to its unique properties. It is offered by various suppliers for research purposes .
Molecular Structure Analysis
The molecular formula of Ac-Ala-Ser-Thr-Asp-AMC is C26H33N5O11 . Its molecular weight is 591.6 g/mol.科学研究应用
Biochemistry
In biochemistry, Ac-Ala-Ser-Thr-Asp-AMC is utilized as a substrate for studying enzyme kinetics and mechanisms . It serves as a model peptide for protease activity assays, helping to understand the specificity and catalytic mechanisms of proteolytic enzymes. This compound’s fluorescence upon cleavage makes it particularly useful for real-time monitoring of enzymatic reactions.
Molecular Biology
Molecular biologists use Ac-Ala-Ser-Thr-Asp-AMC in the study of post-translational modifications , specifically phosphorylation . The compound can mimic phosphorylated proteins, allowing researchers to investigate the role of protein phosphorylation in cell signaling and regulation.
Pharmacology
In pharmacology, Ac-Ala-Ser-Thr-Asp-AMC has been identified as an inhibitor of phosphodiesterase 3 (PDE3) and cyclic nucleotide phosphodiesterases (PDEs) . These enzymes are involved in various physiological processes, and their inhibition can have therapeutic implications for diseases such as heart failure and thrombosis.
Biotechnology
Biotechnological applications of Ac-Ala-Ser-Thr-Asp-AMC include its use as a building block in peptide synthesis . It is also employed in the development of new biochemical assays that can be commercialized for research and diagnostic purposes.
Medical Research
In medical research, Ac-Ala-Ser-Thr-Asp-AMC is used in the development of collagen matrices and other biomaterials . These materials are crucial for tissue engineering and regenerative medicine, providing scaffolds that support cell growth and tissue formation.
Chemical Engineering
Chemical engineers may utilize Ac-Ala-Ser-Thr-Asp-AMC in the design of specialty chemicals and as an intermediate in organic synthesis . Its properties can be harnessed to create novel materials with specific functions, such as responsive surfaces or drug delivery systems.
作用机制
Target of Action
Ac-Ala-Ser-Thr-Asp-AMC is a versatile building block used in organic synthesis, as a reagent, or a specialty chemical . It has been shown to be an effective inhibitor of phosphodiesterase 3 (PDE3) and cyclic nucleotide phosphodiesterases (PDEs) . These enzymes play a crucial role in cellular signal transduction by regulating the intracellular concentration of cyclic nucleotides .
Mode of Action
The compound interacts with its targets, PDE3 and cyclic nucleotide PDEs, by inhibiting their activity . This inhibition results in an increase in the intracellular concentration of cyclic nucleotides, leading to changes in cellular signaling .
Biochemical Pathways
The inhibition of PDE3 and cyclic nucleotide PDEs by Ac-Ala-Ser-Thr-Asp-AMC affects the cyclic nucleotide signaling pathway . This pathway plays a key role in various cellular processes, including cell proliferation, differentiation, and apoptosis . The compound’s action on this pathway can lead to downstream effects on these processes .
Pharmacokinetics
Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would likely impact its bioavailability .
Result of Action
The molecular and cellular effects of Ac-Ala-Ser-Thr-Asp-AMC’s action are primarily related to its inhibition of PDE3 and cyclic nucleotide PDEs . By inhibiting these enzymes, the compound can alter cellular signaling and potentially affect various cellular processes .
Action Environment
The action, efficacy, and stability of Ac-Ala-Ser-Thr-Asp-AMC can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and temperature .
属性
IUPAC Name |
(3S)-3-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O11/c1-11-7-21(37)42-19-8-15(5-6-16(11)19)28-24(39)17(9-20(35)36)29-26(41)22(13(3)33)31-25(40)18(10-32)30-23(38)12(2)27-14(4)34/h5-8,12-13,17-18,22,32-33H,9-10H2,1-4H3,(H,27,34)(H,28,39)(H,29,41)(H,30,38)(H,31,40)(H,35,36)/t12-,13+,17-,18-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRISNLICFCDOG-APVFFDMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1447153.png)



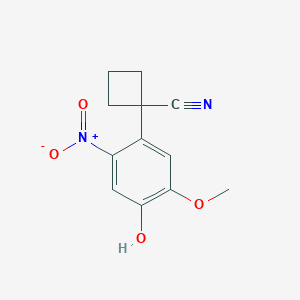

![[1-(Piperidin-3-yl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B1447161.png)
![3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1447162.png)


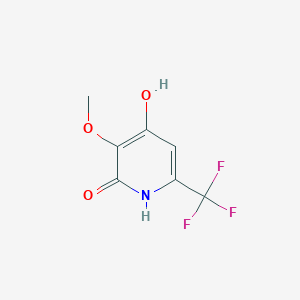
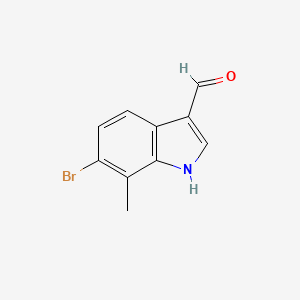
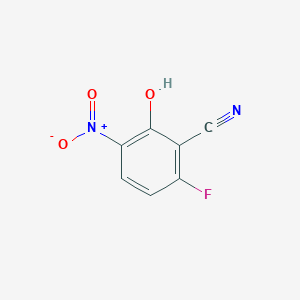
![N-[2-(3-Amino-4-methylphenoxy)ethyl]acetamide](/img/structure/B1447176.png)